2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride
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Overview
Description
2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is known for its unique spirocyclic structure, which consists of an indene moiety fused to a piperidine ring.
Preparation Methods
The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride typically involves the reaction of indene with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride can be compared with other spirocyclic compounds, such as:
2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: This compound has a similar structure but differs in the position of the spiro linkage, which can result in different chemical and biological properties.
Spiro[indane-1,4’-piperidine] hydrochloride: Another related compound with variations in the spirocyclic framework, leading to distinct reactivity and applications.
The uniqueness of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride lies in its specific structural configuration, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXMEFJXMXBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C32)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872614-76-1 |
Source
|
Record name | 2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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